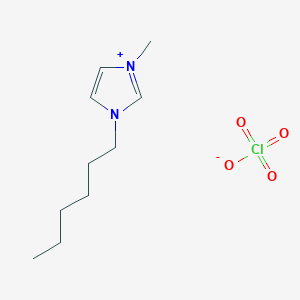![molecular formula C8H14O3 B3276907 1,4-Dioxaspiro[4.4]non-7-ylmethanol CAS No. 65005-20-1](/img/structure/B3276907.png)
1,4-Dioxaspiro[4.4]non-7-ylmethanol
Descripción general
Descripción
1,4-Dioxaspiro[4.4]non-7-ylmethanol is a unique chemical compound with the empirical formula C8H14O3 . It has a molecular weight of 158.19 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of this compound from methyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate has been documented . Another method of synthesis involves starting from lactones of y-hydroxy carboxylic acids . The synthesis includes the condensation of two molecules of the lactone in the presence of sodium ethoxide to give a dilactone, conversion of the latter to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide, and decarboxylation of the resulting acid by refluxing with water or a dilute mineral acid .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string OCC1CC2(CC1)OCCO2 . The InChI key for this compound is CPDKZDDXSOESII-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Synthesis and Characterization in Chemistry
1,4-Dioxaspiro[4.4]non-7-ylmethanol and its derivatives are primarily used in the synthesis and characterization of various chemical compounds. For instance, vic-dioxime ligands containing this compound have been synthesized, which are used to form complexes with metals like Cobalt(II), Nickel(II), Copper(II), and Zinc(II) (Canpolat & Kaya, 2004). These complexes have potential applications in fields like catalysis and materials science.
Development of Biolubricants
Research has also explored the synthesis of novel 1,4-dioxaspiro compounds from oleic acid for potential use as biolubricants. These compounds, synthesized using a sonochemical method, showed promising physicochemical properties for lubrication applications (Kurniawan et al., 2017).
Applications in Solid-Phase Synthesis
In the field of solid-phase synthesis, particularly for the synthesis of base-sensitive oligonucleotides, derivatives of this compound have been found useful. They serve as linkers due to their ability to react readily with alcohols and provide a free carboxy group for anchoring to aminoalkylated resins (Leisvuori et al., 2008).
Safety and Hazards
Propiedades
IUPAC Name |
1,4-dioxaspiro[4.4]nonan-8-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-6-7-1-2-8(5-7)10-3-4-11-8/h7,9H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDKZDDXSOESII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CO)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Propanamide, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]-](/img/structure/B3276881.png)





